molecular formula C9H8BrIO2 B1359322 Ethyl 3-bromo-4-iodobenzoate CAS No. 386267-31-8

Ethyl 3-bromo-4-iodobenzoate

Cat. No.: B1359322
CAS No.: 386267-31-8
M. Wt: 354.97 g/mol
InChI Key: LNDNOULYVIEUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-iodobenzoate (CAS: 386267-31-8) is a halogenated aromatic ester featuring bromine and iodine substituents at the 3- and 4-positions of the benzene ring, respectively. Its molecular formula is C₉H₈BrIO₂, and it is widely utilized as a synthetic intermediate in pharmaceutical and materials chemistry. The compound’s structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) due to the reactivity of the halogens, particularly iodine, which serves as a superior leaving group compared to bromine in such transformations .

Commercial availability is well-documented, with eight suppliers listed globally, including synonyms such as AGN-PC-0404AY and MolPort-027-735-801 . Its InChIKey (LNDNOULYVIEUBZ-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, distinguishing it from analogs with alternative substituents or regiochemistry .

Properties

IUPAC Name

ethyl 3-bromo-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDNOULYVIEUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of ethyl benzoate. One common method involves the bromination of ethyl benzoate to form ethyl 3-bromobenzoate, followed by iodination to yield this compound. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

General Reactivity

The chemical reactivity of ethyl 3-bromo-4-iodobenzoate is mainly due to the presence of the two halogen atoms. These halogens are electronegative and can participate in various substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution

Both bromine and iodine substituents on the benzene ring can be displaced by nucleophiles.

  • Reaction Conditions: Nucleophilic substitution reactions typically require a strong nucleophile and appropriate reaction conditions, such as elevated temperatures or the presence of a catalyst.

  • Common Reagents: Examples of nucleophiles include sodium methoxide or potassium tert-butoxide.

  • Expected Products: The bromine or iodine atom is replaced by the nucleophile. The reaction site depends on the specific nucleophile and reaction conditions.

Grignard Reagent Formation

The halogen atoms in this compound can react with magnesium to form a Grignard reagent, which can be used in subsequent carbon-carbon bond-forming reactions.

Metal-Catalyzed Cross-Coupling Reactions

This compound can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings .

  • Reaction Conditions: These reactions typically require a metal catalyst (e.g., palladium), a ligand, and a base .

  • Expected Products: The bromine or iodine atom is replaced by an organic group from the coupling partner.

Hydrolysis

The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield 3-bromo-4-iodobenzoic acid and ethanol.

  • Reaction Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

  • Expected Products: 3-bromo-4-iodobenzoic acid and ethanol.

Reaction with Organolithium Reagents

The bromine atom in bromobenzene derivatives can undergo Br-Li exchange reactions with n-BuLi . The resulting organolithium species can then react with electrophiles, such as diethyl oxalate, to form new carbon-carbon bonds .

Other reactions

The bromine and iodine atoms can undergo nucleophilic substitution, allowing for the introduction of various functional groups. this compound has potential applications in organic synthesis and pharmaceutical research . It can be used as an intermediate in synthesizing complex molecules, including pharmaceuticals .

Scientific Research Applications

Ethyl 3-bromo-4-iodobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-iodobenzoate in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Ethyl Benzoates

Ethyl 2-Bromo-5-Iodobenzoate (CAS: 1208075-44-8)
  • Structural Difference : Halogens at 2- and 5-positions instead of 3- and 4-positions.
  • Reactivity : The meta/para halogen arrangement in Ethyl 3-bromo-4-iodobenzoate enhances electronic conjugation, whereas the ortho/para substitution in Ethyl 2-bromo-5-iodobenzoate introduces steric hindrance, reducing accessibility for nucleophilic aromatic substitution .
  • Commercial Data : Purity of 96% (vs. 95% for this compound), but fewer suppliers (1 vs. 8) .
Ethyl 4-tert-Butyl-3-Iodobenzoate
  • Structural Difference : A bulky tert-butyl group replaces bromine at the 4-position.
  • Applications : The tert-butyl group increases steric bulk, making this compound less reactive in cross-coupling reactions but more stable under acidic conditions. This contrasts with the dual halogen system in this compound, which prioritizes reactivity .

Ethyl Benzoates with Heterocyclic Substituents

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) feature amino-linked heterocycles instead of halogens .

  • Functional Differences :
    • Bioactivity : I-6230 and I-6273 are designed as CK2 kinase inhibitors, leveraging their heterocyclic moieties for target binding. In contrast, this compound lacks inherent bioactivity and is primarily a synthetic building block .
    • Synthetic Utility : The halogenated compound enables facile derivatization via cross-coupling, whereas the heterocyclic analogs require multistep syntheses to install complex side chains .

Nitro- and Oxy-Substituted Ethyl Benzoates

Ethyl 4-Nitrobenzoate Derivatives
  • Electronic Effects : The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. In this compound, halogens exert weaker electron-withdrawing effects but provide distinct regiochemical control in reactions .
  • Applications : Nitro derivatives are common in dye and explosive synthesis, whereas halogenated analogs are preferred in medicinal chemistry for their versatility in functionalization .

Data Tables

Table 1: Comparison of Halogenated Ethyl Benzoates

Compound Name CAS Number Purity Suppliers Key Substituents Key Applications
This compound 386267-31-8 95% 8 3-Bromo, 4-Iodo Cross-coupling reactions
Ethyl 2-bromo-5-iodobenzoate 1208075-44-8 96% 1 2-Bromo, 5-Iodo Sterically hindered SNAr
Ethyl 4-tert-butyl-3-iodobenzoate N/A N/A 1 4-tert-Butyl, 3-Iodo Stable intermediates

Biological Activity

Ethyl 3-bromo-4-iodobenzoate is an organic compound that has garnered attention in various fields of research, particularly in biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by the presence of bromine and iodine substituents on the aromatic ring. Its molecular formula is C9H8BrIO2C_9H_8BrIO_2. The compound's structure influences its reactivity and interaction with biological targets, making it a valuable compound for research.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits the ability to inhibit specific enzymes by binding to their active sites. This property is crucial for its potential use in therapeutic applications targeting metabolic pathways.
  • Receptor Binding : this compound can interact with various receptors, modulating signal transduction pathways. This interaction can influence cellular responses, including proliferation and apoptosis.
  • Influence on Molecular Pathways : The compound may affect pathways associated with inflammation and cancer, contributing to its potential anti-inflammatory and anticancer effects.

Medicinal Chemistry

This compound is being investigated for various therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells by disrupting critical signaling pathways.

Case Studies

  • Study on Enzyme Inhibition :
    A recent study evaluated the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The results demonstrated a significant reduction in COX activity, suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Research :
    In vitro experiments using human breast cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. This supports its further investigation as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

CompoundStructure CharacteristicsBiological Activity
Ethyl 3-bromo-5-fluorobenzoateBromine and fluorine at different positionsModerate enzyme inhibition
Ethyl 4-bromo-3-fluorobenzoateDifferent substitution patternLower anticancer activity
This compoundBromine and iodine on adjacent carbonsStronger enzyme inhibition and apoptosis

Q & A

Q. Q: What is the standard synthetic route for preparing ethyl 3-bromo-4-iodobenzoate, and how can reaction efficiency be monitored?

A: A common method involves treating 3-bromo-4-iodobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by esterification with ethanol. The reaction can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting acid and formation of the ester. For example, a similar protocol for mthis compound achieved 97% yield using SOCl₂ and methanol . Adapting this method with ethanol instead of methanol should yield the ethyl ester.

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q: How can solvent choice and stoichiometry impact the yield of this compound during esterification?

A: Polar aprotic solvents (e.g., dichloromethane) are preferred for acyl chloride formation due to their ability to stabilize intermediates. Excess ethanol (4–5 equivalents) ensures complete esterification. However, overuse may complicate purification. Reaction temperature should be kept below 40°C to prevent decomposition of the iodobenzene moiety. Yield optimization can be validated via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) .

Purification Challenges

Q. Q: What chromatographic techniques are effective for isolating this compound from byproducts like unreacted acid or dihalogenated impurities?

A: Flash column chromatography using a hexane/ethyl acetate gradient (9:1 to 4:1) effectively separates the ester from polar impurities. For persistent dihalogenated byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Confirmation of purity requires mass spectrometry (MS) and elemental analysis .

Structural Confirmation

Q. Q: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the positional isomerism of bromine and iodine substituents?

A: SC-XRD provides definitive proof of substitution patterns. For example, SHELX software (widely used for small-molecule refinement) can model electron density maps to confirm the 3-bromo-4-iodo configuration. Crystallization in ethyl acetate/hexane mixtures often yields suitable crystals .

Stability and Storage

Q. Q: What conditions accelerate the decomposition of this compound, and how should it be stored for long-term use?

A: Exposure to light or moisture promotes hydrolysis of the ester group or C-I bond cleavage. Storage in amber vials under inert gas (argon/nitrogen) at –20°C is ideal. Periodic NMR analysis (e.g., monitoring ester proton signals at δ 1.3–1.4 ppm) ensures stability .

Reactivity in Cross-Coupling Reactions

Q. Q: How does the reactivity of the bromine and iodine groups in this compound differ in Suzuki-Miyaura couplings?

A: The C-I bond undergoes oxidative addition with palladium catalysts faster than C-Br, enabling selective coupling at the iodine position under mild conditions (e.g., Pd(PPh₃)₄, 60°C). Sequential coupling (first iodine, then bromine) requires protecting group strategies to avoid cross-reactivity .

Analytical Method Development

Q. Q: What spectroscopic techniques are most reliable for quantifying trace impurities in this compound?

A: Quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) is effective for detecting unreacted acid or solvents. Inductively coupled plasma mass spectrometry (ICP-MS) can quantify residual metal catalysts (e.g., Pd) below 1 ppm .

Computational Modeling

Q. Q: How can density functional theory (DFT) predict the electronic effects of bromine and iodine substituents on the benzoate ring?

A: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals to predict reactivity. The iodine atom’s polarizability lowers the LUMO energy, enhancing electrophilic substitution at the para position. Bromine’s inductive effect further directs reactivity .

Safety and Waste Management

Q. Q: What protocols are recommended for handling halogenated waste generated during this compound synthesis?

A: Halogenated byproducts must be collected in designated containers and treated via incineration or neutralization by licensed waste management firms. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during synthesis .

Advanced Applications in Drug Discovery

Q. Q: How can this compound serve as a precursor for bioactive molecules targeting kinase inhibition?

A: The ester can be hydrolyzed to the carboxylic acid, which is a common pharmacophore in kinase inhibitors (e.g., EGFR inhibitors). The halogen substituents enable late-stage diversification via cross-coupling to introduce aryl or heteroaryl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-4-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.